2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
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Overview
Description
2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The compound’s unique structure, combining an indole ring with a diazatricyclodecane system, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The diazatricyclodecane system can be constructed through a series of cyclization reactions, often involving the use of strong bases and high temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to lower the activation energy of key steps .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the indole ring .
Scientific Research Applications
2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biological research .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound with anticancer properties found in cruciferous vegetables.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic applications.
Uniqueness
2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is unique due to its combination of an indole ring with a diazatricyclodecane system. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H31N3O |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C22H31N3O/c1-3-9-21-12-24-14-22(10-4-2,20(21)26)15-25(13-21)19(24)17-11-23-18-8-6-5-7-16(17)18/h5-8,11,19-20,23,26H,3-4,9-10,12-15H2,1-2H3 |
InChI Key |
WWSIGZJKLPWUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1O)(CN(C2)C3C4=CNC5=CC=CC=C54)CCC |
Origin of Product |
United States |
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